3-(Benzylamino)pentanenitrile
CAS No.:
Cat. No.: VC13406929
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16N2 |
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Molecular Weight | 188.27 g/mol |
IUPAC Name | 3-(benzylamino)pentanenitrile |
Standard InChI | InChI=1S/C12H16N2/c1-2-12(8-9-13)14-10-11-6-4-3-5-7-11/h3-7,12,14H,2,8,10H2,1H3 |
Standard InChI Key | QEBIAEXYSLVUQI-UHFFFAOYSA-N |
SMILES | CCC(CC#N)NCC1=CC=CC=C1 |
Canonical SMILES | CCC(CC#N)NCC1=CC=CC=C1 |
Introduction
Synthesis and Reaction Pathways
Nucleophilic Substitution
A common method for synthesizing benzylamino-substituted nitriles involves the reaction of benzylamine with haloalkanenitriles. For example, 3-(benzylamino)propionitrile is synthesized via the reaction of 3-bromopropionitrile with benzylamine in the presence of sodium hydride (NaH) in dimethylformamide (DMF) . Adapting this approach, 3-(benzylamino)pentanenitrile could be synthesized using 5-bromopentanenitrile and benzylamine under similar conditions.
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Reactants: Benzylamine (2.0 equiv), 5-bromopentanenitrile (1.0 equiv)
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Base: NaH (1.2 mmol)
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Solvent: DMF, 25°C, 16 hours
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Yield: ~60–82% (extrapolated from analogous reactions)
Strecker Reaction Under Continuous Flow
The Strecker reaction, which condenses aldehydes, amines, and cyanides, has been optimized for α-aminonitrile synthesis using microreactors . For 3-(benzylamino)pentanenitrile, pentanal could react with benzylamine and cyanide sources (e.g., KCN) under catalysis by polymer-supported scandium triflate. This method offers high yields (>99%) and purity .
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Catalyst: Polymer-supported Sc(OTf)₃ (10 mol%)
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Reactants: Pentanal (1.0 equiv), benzylamine (1.1 equiv), KCN (1.2 equiv)
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Solvent: H₂O/THF (1:1), room temperature
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Residence Time: 5 minutes
Manganese-Catalyzed Heteroaddition
Recent advances in Mn-catalyzed C–C bond formation enable the coupling of saturated and unsaturated nitriles . For instance, benzyl cyanide couples with acrylonitrile derivatives to form dinitriles. Adapting this, 3-(benzylamino)pentanenitrile might be synthesized via Mn-mediated addition of benzylamine to pentenenitrile.
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Catalyst: Mn-PNP complex (2 mol%)
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Conditions: Solvent-free, 80°C, 12 hours
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Yield: Up to 93% (for analogous reactions)
Physicochemical Properties
While explicit data for 3-(benzylamino)pentanenitrile are unavailable, properties can be extrapolated from analogs:
Applications
Pharmaceutical Intermediates
Aminonitriles are key precursors for angiotensin-converting enzyme (ACE) inhibitors and antiviral agents . For example, 3-amino-pentanenitrile derivatives are regulated due to their bioactivity , suggesting potential therapeutic relevance for the benzyl-substituted analog.
Asymmetric Synthesis
Chiral aminonitriles, such as (R)-3-aminopentanenitrile, serve as building blocks for non-natural amino acids . The benzylamino variant could enable stereoselective syntheses of peptidomimetics.
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